molecular formula C13H8Br2N2O2 B3058376 1,3-dibromo-7-nitro-9H-fluoren-2-amine CAS No. 892-61-5

1,3-dibromo-7-nitro-9H-fluoren-2-amine

Cat. No.: B3058376
CAS No.: 892-61-5
M. Wt: 384.02 g/mol
InChI Key: RXXROUJXJUCLTH-UHFFFAOYSA-N
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Description

1,3-Dibromo-7-nitro-9H-fluoren-2-amine is an organic compound with the molecular formula C13H7Br2N2O2 It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of two bromine atoms, a nitro group, and an amine group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibromo-7-nitro-9H-fluoren-2-amine typically involves multiple steps, starting from commercially available fluorene derivatives. One common method involves the bromination of fluorene to introduce bromine atoms at the desired positions. This is followed by nitration to introduce the nitro group and subsequent amination to attach the amine group.

    Bromination: Fluorene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 1,3-dibromofluorene.

    Nitration: The dibrominated fluorene is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 7-position, forming 1,3-dibromo-7-nitrofluorene.

    Amination: Finally, the nitro compound is reduced and aminated using reagents such as tin(II) chloride and ammonium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-7-nitro-9H-fluoren-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace bromine atoms with methoxy groups.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

    Oxidation: Potassium permanganate in an acidic medium is used for the oxidation of the amine group.

Major Products

    Substitution: 1,3-Dimethoxy-7-nitro-9H-fluoren-2-amine.

    Reduction: 1,3-Dibromo-7-amino-9H-fluoren-2-amine.

    Oxidation: 1,3-Dibromo-7-nitroso-9H-fluoren-2-amine.

Scientific Research Applications

1,3-Dibromo-7-nitro-9H-fluoren-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-dibromo-7-nitro-9H-fluoren-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms and amine group also contribute to its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,9-Dibromo-7-nitro-9H-fluorene: Similar structure but lacks the amine group.

    2,7-Dibromo-9H-fluoren-9-one: Contains a ketone group instead of an amine group.

    2,7-Dibromo-9,9-dimethyl-9H-fluorene: Contains additional methyl groups.

Uniqueness

1,3-Dibromo-7-nitro-9H-fluoren-2-amine is unique due to the presence of both bromine atoms, a nitro group, and an amine group on the fluorene core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,3-dibromo-7-nitro-9H-fluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2N2O2/c14-11-5-9-8-2-1-7(17(18)19)3-6(8)4-10(9)12(15)13(11)16/h1-3,5H,4,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXROUJXJUCLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=CC(=C(C(=C31)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201008702
Record name 1,3-Dibromo-7-nitro-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201008702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892-61-5
Record name NSC56678
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dibromo-7-nitro-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201008702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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